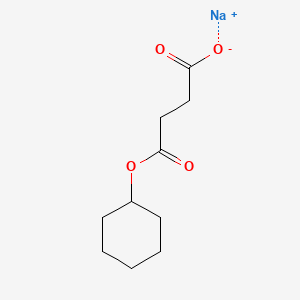
Sodium cyclohexyl succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium cyclohexyl succinate is a chemical compound that belongs to the class of succinates, which are salts or esters of succinic acid Succinates are widely used in various industrial and scientific applications due to their versatile chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium cyclohexyl succinate typically involves the reaction of cyclohexylamine with succinic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate amide, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Aqueous or organic solvent
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactants: Cyclohexylamine, succinic anhydride, sodium hydroxide
Catalysts: None required
Purification: Crystallization or recrystallization from an appropriate solvent
Analyse Des Réactions Chimiques
Types of Reactions
Sodium cyclohexyl succinate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexyl succinate derivatives.
Reduction: Reduction reactions can yield cyclohexyl succinate alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form different substituted succinates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products
Oxidation: Cyclohexyl succinate derivatives
Reduction: Cyclohexyl succinate alcohols
Substitution: Substituted succinates
Applications De Recherche Scientifique
Sodium cyclohexyl succinate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies related to metabolic pathways and enzyme functions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium cyclohexyl succinate involves its interaction with specific molecular targets and pathways. It acts as a substrate in enzymatic reactions, particularly those involving succinate dehydrogenase in the Krebs cycle. This interaction leads to the production of energy in the form of ATP and the regulation of metabolic processes. Additionally, it can modulate cellular signaling pathways by binding to succinate receptors on cell surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium succinate
- Sodium cyclohexyl sulfonate
- Sodium cyclohexyl acetate
Comparison
Sodium cyclohexyl succinate is unique due to its specific structure, which imparts distinct chemical properties compared to other similar compounds. For instance:
- Sodium succinate: Lacks the cyclohexyl group, making it less hydrophobic.
- Sodium cyclohexyl sulfonate: Contains a sulfonate group instead of a succinate group, leading to different reactivity.
- Sodium cyclohexyl acetate: Has an acetate group, which affects its solubility and reactivity.
Propriétés
Numéro CAS |
1847-60-5 |
|---|---|
Formule moléculaire |
C10H15NaO4 |
Poids moléculaire |
222.21 g/mol |
Nom IUPAC |
sodium;4-cyclohexyloxy-4-oxobutanoate |
InChI |
InChI=1S/C10H16O4.Na/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8;/h8H,1-7H2,(H,11,12);/q;+1/p-1 |
Clé InChI |
NOMPUOUIIHWRJU-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)OC(=O)CCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1b,2,3,3a,3b,4,5,6,7,7a,8,8a,8b,9-Tetradecahydrobenzo[6,7]-as-indaceno[2,3-b]oxirene](/img/structure/B14756178.png)
![Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14756180.png)
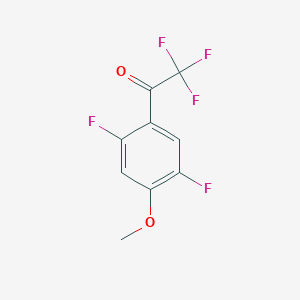
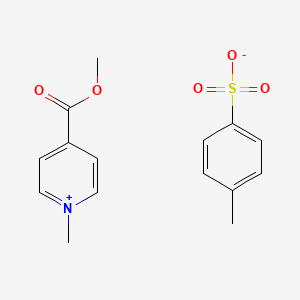
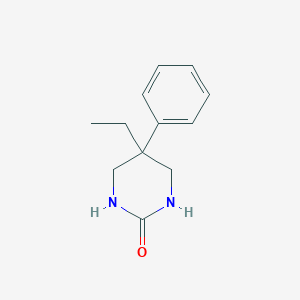

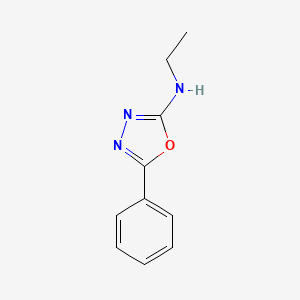
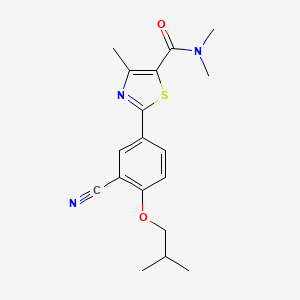
![[2-(3,4-Dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate](/img/structure/B14756215.png)
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B14756223.png)
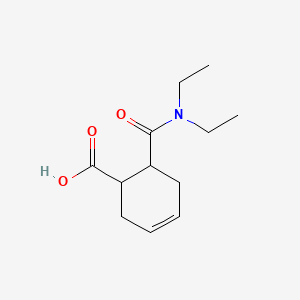

![3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol](/img/structure/B14756235.png)
![4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid](/img/structure/B14756239.png)
